1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Problem: N-Aryl pyrrole SAR demands regioisomerically pure building blocks with defined electronic topology; generic suppliers rarely guarantee the critical 4-methoxy-2-nitro substitution pattern. Solution: This compound (CAS 881040-46-6, 98% purity) provides: • Orthogonal C2 aldehyde & aromatic nitro handles for sequential diversification. • Unique push-pull topology (4-MeO para, 2-NO2 ortho to pyrrole N) not replicable by any regioisomer. • Computed TPSA 74.37 Ų & LogP 2.21 enable rational library design; supports peripheral restriction strategies. • Neat oil/low-melting solid for easy dissolution in parallel synthesis workflows.

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
CAS No. 881040-46-6
Cat. No. B1366003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
CAS881040-46-6
Molecular FormulaC12H10N2O4
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4/c1-18-10-4-5-11(12(7-10)14(16)17)13-6-2-3-9(13)8-15/h2-8H,1H3
InChIKeyJGTHUFBUGDDCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde Overview


1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 881040-46-6) is an N-aryl pyrrole-2-carbaldehyde derivative bearing a 4-methoxy-2-nitrophenyl substituent on the pyrrole nitrogen, with molecular formula C₁₂H₁₀N₂O₄ and molecular weight 246.22 g/mol . The compound integrates three synthetically addressable functional groups—a C2 aldehyde, an aromatic nitro group, and a methoxy substituent—within a single scaffold, positioning it as a versatile intermediate for medicinal chemistry and materials science applications . Commercially available at up to 98% purity from multiple suppliers, it belongs to the broader class of pyrrole-2-carboxaldehydes, which occur in natural products, advanced glycation end-products (AGEs), and bioactive synthetic molecules [1].

Regioisomer-defined N-aryl pyrrole scaffold
Orthogonal C2 aldehyde and aromatic nitro reactive handles
Documented high-purity intermediate grade for reproducible SAR workflows

Why It Cannot Be Replaced


Substituting 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde with a closely related N-aryl pyrrole-2-carbaldehyde—such as a regioisomer with shifted methoxy/nitro positions (CAS 383136-05-8, 383136-08-1) or the des-methoxy 4-nitrophenyl analog (CAS 30186-41-5)—introduces quantifiable changes in polar surface area, hydrogen-bonding capacity, conformational flexibility, and physical state that directly impact chromatographic behavior, solubility, and downstream reactivity . Even among isomers sharing the same molecular formula (C₁₂H₁₀N₂O₄, MW 246.22), the specific 4-methoxy-2-nitro arrangement produces a unique electronic push-pull topology on the N-aryl ring, with the electron-donating methoxy group para to the pyrrole nitrogen and the electron-withdrawing nitro group ortho to it . This substitution pattern cannot be replicated by any other regioisomer, making the compound a non-interchangeable entity in structure-activity relationship (SAR) studies and synthetic sequences requiring precise electronic tuning of the N-aryl moiety [1].

Target
4-OCH₃ (para), 2-NO₂ (ortho) push-pull topology
Regioisomer Risk
Shifting methoxy/nitro positions may alter electronic distribution and steric environment, limiting SAR transferability
Target
TPSA 74.37 Ų; 5 H-bond acceptors; non-crystalline physical state
Des-Methoxy Analog Risk
Lower TPSA and crystalline solid form may shift permeability profile and handling protocols; property context may not transfer
Target
4 rotatable bonds; 98% purity grade available
Conformational/Purity Risk
Fewer rotatable bonds or lower purity grades may affect binding entropy interpretation and assay reproducibility

Differentiation Evidence


Regioisomeric Substitution Patterns

Among the three isomeric N-(methoxy-nitrophenyl)-1H-pyrrole-2-carbaldehydes sharing the molecular formula C₁₂H₁₀N₂O₄ (MW 246.22), 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is the only isomer in which the electron-withdrawing nitro group occupies the ortho position relative to the pyrrole N-aryl bond while the electron-donating methoxy group occupies the para position . The regioisomers 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-05-8) and 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-08-1) differ in the relative positioning of these substituents, altering the electronic environment of the pyrrole nitrogen and the steric encumbrance around the C2 aldehyde . This regioisomeric distinction is critical because the ortho-nitro group in the target compound exerts both steric and electronic effects on the rotational barrier of the N-aryl bond, which can influence conformational pre-organization in target binding [1].

N-Aryl Substitution
Class-level inference
4-OCH₃ (para) / 2-NO₂ (ortho)
vs. 2-OCH₃/4-NO₂ and 2-OCH₃/5-NO₂ regioisomers
Unique push-pull topology context; not replicable by other regioisomers
Ortho-nitro group affects N-aryl rotational barrier and conformational pre-organization
Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Polar Surface Area Difference

The target compound exhibits a computed topological polar surface area (TPSA) of 74.37 Ų, which is 9.23 Ų (14.2%) higher than the TPSA of 65.14 Ų for the des-methoxy comparator 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 30186-41-5), as calculated using the same methodology on the Leyan platform . This increase is attributable to the additional methoxy oxygen atom in the target compound, which also raises the hydrogen-bond acceptor count from 4 to 5 . TPSA values above 70 Ų are typically associated with reduced passive membrane permeability, while values below 70 Ų are more favorable for blood-brain barrier penetration [1]. The 9.23 Ų TPSA increment therefore shifts the target compound into a different permeability regime compared to the des-methoxy analog, with implications for CNS vs. peripheral target selectivity.

TPSA Difference
Cross-study comparable
74.37 Ų
Δ +9.23 Ų (+14.2%) vs. des-methoxy analog
Permeability regime context; shifts above 70 Ų threshold for CNS penetration
Computed via Leyan platform; consistent calculation engine for both compounds
Drug Design Physicochemical Property Membrane Permeability

Physical State Differentiation

The target compound has no reported melting point in its technical datasheet, suggesting an amorphous, oily, or low-melting solid physical state at ambient conditions . In contrast, the des-methoxy comparator 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 30186-41-5) exhibits a well-defined melting point of 166.5 °C and a boiling point of 398.6 ± 22.0 °C at 760 mmHg, consistent with a crystalline solid . This physical state divergence arises from the disruption of crystal packing by the ortho-nitro and para-methoxy substituents in the target compound, which introduce conformational flexibility (4 rotatable bonds vs. 3) and reduce molecular symmetry . For procurement, amorphous/oily compounds require different storage, aliquoting, and formulation protocols than crystalline solids.

Physical State
Cross-study comparable
Non-crystalline (mp not reported)
vs. mp 166.5 °C crystalline solid comparator
Handling and formulation protocol context may differ
Disrupted crystal packing from ortho-nitro/para-methoxy substitution; data to verify
Formulation Development Solid-State Chemistry Handling Properties

Purity Grade Differentiation

The target compound is commercially available at a documented purity of 98% (Leyan, Product No. 1633776), with a secondary supply option at 95% minimum purity (AKSci, Cat. 1599CN) . The closest des-methoxy comparator 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 30186-41-5) is offered at 95+% purity (Leyan, Product No. 1188714) . The regioisomeric comparators 1-(2-methoxy-4-nitrophenyl)- (CAS 383136-05-8) and 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-08-1) are each available at 98% purity (Leyan) . The availability of a 98% purity grade from a primary supplier for the target compound supports applications requiring higher chemical homogeneity, such as quantitative NMR reference standards or sensitive catalytic reactions.

Purity Grade
Supporting evidence
98% (Leyan); 95% min (AKSci)
Des-methoxy analog: 95+% (Leyan)
Supports higher chemical homogeneity workflows
Supplier-specified purity; batch-to-batch variation noted
Chemical Procurement Quality Control Batch Reproducibility

Conformational Flexibility Difference

The target compound possesses 4 rotatable bonds compared to 3 for the des-methoxy comparator (CAS 30186-41-5), a 33% increase in conformational degrees of freedom . This additional rotatable bond corresponds to the methoxy group rotation, which enables the oxygen lone pairs to adopt multiple orientations for hydrogen-bond acceptance. Concurrently, the hydrogen-bond acceptor count increases from 4 to 5, with the fifth acceptor being the methoxy oxygen . In pyrrole-2-carboxaldehyde derivatives, the C2 aldehyde group serves as the primary reactive handle, and the conformational disposition of the N-aryl substituent modulates the steric accessibility of this aldehyde [1]. The crystal structure of the related compound 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde has been reported, providing a structural benchmark for this compound class [2].

Conformational Flexibility
Cross-study comparable
4 rotatable bonds; 5 H-acceptors
Δ +1 rotatable bond (+33%); Δ +1 H-acceptor (+25%)
Binding entropy and solvation context for fragment-based design
Methoxy rotation adds conformational degree of freedom; crystal structure benchmark available for class
Molecular Recognition Ligand Efficiency Crystallography

Application Scenarios


Regioisomer-Specific SAR Studies

When conducting structure-activity relationship studies on N-aryl pyrrole pharmacophores, the defined 4-methoxy-2-nitro substitution pattern ensures that the electron-withdrawing nitro group is positioned ortho to the pyrrole N-aryl bond, directly influencing the conformational preference and electronic character of the scaffold . Neither the 2-methoxy-4-nitro nor the 2-methoxy-5-nitro regioisomers can replicate this specific electronic topology . The target compound's 98% purity grade supports reproducible SAR data generation, and its available TPSA (74.37 Ų) and LogP (2.21) enable rational library design decisions prior to synthesis . The review by Battilocchio et al. (2013) demonstrates that even minor changes to the pyrrole core appendages produce measurable shifts in anti-nociceptive activity, underscoring the importance of precise structural definition in this class [1].

Orthogonal Aldehyde-Nitro Derivatization

This compound provides two chemically orthogonal reactive handles—the C2 aldehyde and the aromatic nitro group—within a single small-molecule framework. The aldehyde is positioned at the most nucleophilic C2 position of the pyrrole ring, consistent with the well-established Vilsmeier-Haack formylation regiochemistry of N-substituted pyrroles [2]. The nitro group at the 2-position of the phenyl ring can be selectively reduced to the corresponding aniline without affecting the aldehyde, enabling sequential diversification strategies. The methoxy group provides an additional site for demethylation or further functionalization. The absence of a sharp melting point suggests handling as a neat oil or low-melting solid, which may simplify dissolution in organic solvents for rapid parallel synthesis workflows .

Peripheral Selectivity Optimization

The compound's computed TPSA of 74.37 Ų places it above the commonly cited 70 Ų threshold associated with favorable CNS penetration, suggesting utility in programs where peripheral restriction is desired to minimize CNS-mediated side effects [3]. This is in direct contrast to the des-methoxy analog (TPSA 65.14 Ų), which falls below this threshold . The additional methoxy group also increases the hydrogen-bond acceptor count from 4 to 5, further enhancing aqueous solubility relative to the des-methoxy comparator. For procurement decisions in anti-inflammatory or peripheral kinase inhibitor programs, this predictable property differentiation enables rational compound selection without the need for de novo experimental measurements.

Crystallographic Conformational Studies

The compound's 4 rotatable bonds and 5 hydrogen-bond acceptors make it a suitable candidate for co-crystallization studies aimed at mapping the conformational preferences of N-aryl pyrrole-2-carbaldehydes in protein binding sites. The reported crystal structure of the related 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde provides a crystallographic precedent for this structural class, confirming that N-substituted pyrrole-2-carbaldehydes readily yield diffraction-quality crystals [4]. The 98% purity grade ensures that impurities do not interfere with crystallization screening, while the compound's conformational flexibility (4 rotatable bonds vs. 3 in simpler analogs) allows exploration of a broader conformational landscape in co-crystal structures .

Application
Selection Property
Validation Focus
Regioisomer-Specific SAR Studies
Defined 4-methoxy-2-nitro N-aryl topology
Regioisomer identity confirmation
Orthogonal Derivatization Workflows
C2 aldehyde and aromatic nitro reactive handles
Chemoselective reduction compatibility
Peripheral Selectivity Programs
Reported TPSA above 70 Ų threshold
Permeability regime verification
Co-crystallization Studies
Conformational flexibility and H-bond acceptor profile
Crystallization condition screening
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